![molecular formula C14H23NO B14733407 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol CAS No. 6638-48-8](/img/structure/B14733407.png)
2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-Methyl-3-bicyclo[221]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol is a complex organic compound characterized by its bicyclic structure
Preparation Methods
The synthesis of 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol involves several steps. One common method includes the reaction of 2-methyl-3-bicyclo[2.2.1]heptane with dihydropyrrole under specific conditions. The reaction typically requires a catalyst, such as aluminosilicate, and is conducted at elevated temperatures ranging from 150°C to 400°C . Industrial production methods may involve continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride or phosphorus tribromide.
Scientific Research Applications
2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter activity and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol include:
2-Methylbicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the dihydropyrrol-1-yl group.
2-Methylenebicyclo[2.2.1]heptane: Similar in structure but with a methylene group instead of the hydroxyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptane derivatives: These compounds have similar bicyclic frameworks and are used in pharmaceutical research for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
6638-48-8 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
2-[5-(3-methyl-2-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol |
InChI |
InChI=1S/C14H23NO/c1-10-11-4-5-12(9-11)14(10)13-3-2-6-15(13)7-8-16/h3,10-12,14,16H,2,4-9H2,1H3 |
InChI Key |
ZKIQIBMWSCOAME-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C2)C1C3=CCCN3CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


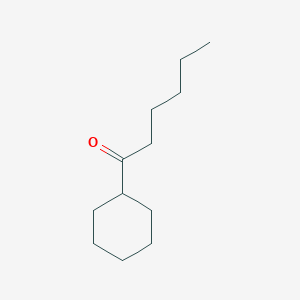
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
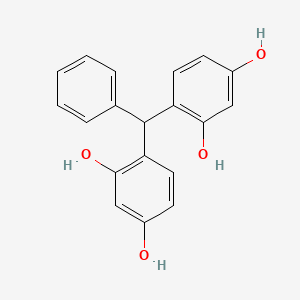
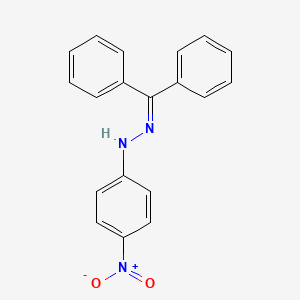


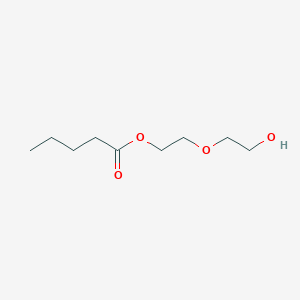
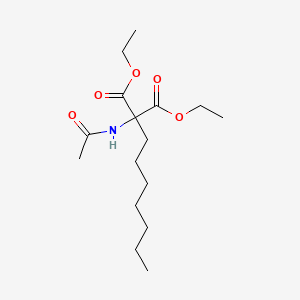
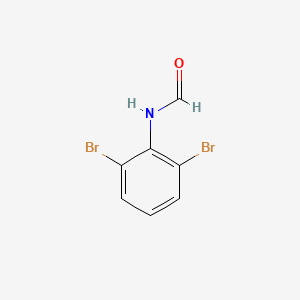
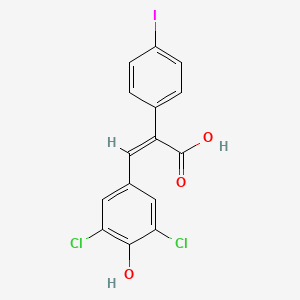

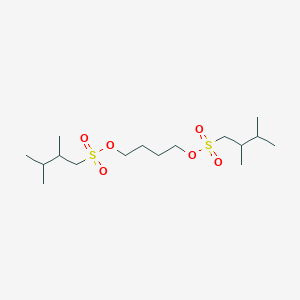

![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
